Cas no 34434-99-6 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI))

34434-99-6 structure
Nom du produit:2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI)
Numéro CAS:34434-99-6
Le MF:C34H54O4
Mégawatts:526.79016
MDL:MFCD04972124
CID:294832
PubChem ID:14447054
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- α-Onocerin diacetate
- α-Onocerin diacetateneat
- 21-HYDROXYPREGNENOLONE 3,21-DIACETATE
- AKOS040761340
- ALPHA-ONOCERIN DIACETATE
- [(2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate
- FS-8791
- ALPHA-ONOCERINDIACETATE
- 34434-99-6
- (2S,2'S,4aR,4a'R,5S,5'S,8aR,8a'R)-5,5'-(ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylenedecahydronaphthalene-5,2-diyl) diacetate
- 1,2-Ethanediylbis[(1s,4ar,6s,8ar)-5,5,8a-trimethyl-2-methylenedecahydronaphthalene-1,6-diyl] diacetate
- DB-250033
- (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-(acetyloxy)-5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylidene-hexahydro-2H-naphthalen-2-yl acetate
- 2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI)
-
- MDL: MFCD04972124
- Piscine à noyau: InChI=1S/C34H54O4/c1-21-11-15-27-31(5,6)29(37-23(3)35)17-19-33(27,9)25(21)13-14-26-22(2)12-16-28-32(7,8)30(38-24(4)36)18-20-34(26,28)10/h25-30H,1-2,11-20H2,3-10H3/t25-,26-,27-,28-,29-,30-,33+,34+/m0/s1
- La clé Inchi: JLJPBXMYIMNQDP-JKCFVQEBSA-N
- Sourire: C[C@]1([C@]([H])(C([C@H](CC1)OC(C)=O)(C)C)CCC2=C)[C@H]2CC[C@@H]3[C@]4(C)[C@]([H])(C([C@H](CC4)OC(C)=O)(C)C)CCC3=C
Propriétés calculées
- Qualité précise: 526.40200
- Masse isotopique unique: 526.40221020g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 7
- Complexité: 897
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 8.6
- Surface topologique des pôles: 52.6Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.0±0.1 g/cm3
- Point d'ébullition: 550.5±50.0 °C at 760 mmHg
- Point d'éclair: 258.7±28.5 °C
- Le PSA: 52.60000
- Le LogP: 8.44740
- Pression de vapeur: 0.0±1.5 mmHg at 25°C
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3388-1 mL * 10 mM (in DMSO) |
Alpha-Onocerin diacetate |
34434-99-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4230 | 2023-09-15 | |
A2B Chem LLC | AF57149-5mg |
ALPHA-ONOCERIN DIACETATE |
34434-99-6 | 98.0% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O19510-5 mg |
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) |
34434-99-6 | 5mg |
¥4000.0 | 2021-09-08 | ||
Cooke Chemical | M4643435-5mg |
α-Onocerindiacetate |
34434-99-6 | 95% | 5mg |
RMB 1900.00 | 2025-02-21 | |
TargetMol Chemicals | TN3388-5mg |
Alpha-Onocerin diacetate |
34434-99-6 | 5mg |
¥ 2760 | 2024-07-20 | ||
TargetMol Chemicals | TN3388-1 ml * 10 mm |
Alpha-Onocerin diacetate |
34434-99-6 | 1 ml * 10 mm |
¥ 4230 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3388-1 mg |
Alpha-Onocerin diacetate |
34434-99-6 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3388-5 mg |
Alpha-Onocerin diacetate |
34434-99-6 | 98% | 5mg |
¥ 2,760 | 2023-07-11 |
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) Méthode de production
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI) Littérature connexe
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
34434-99-6 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-, diacetate,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- (9CI)) Produits connexes
- 6587-37-7(3-Epiglochidiol diacetate)
- 1617-68-1(Lupeol acetate)
- 1259-94-5(9,19-Cyclolanostan-3-ol,24-methylene-, 3-acetate, (3b)-)
- 1721-69-3(Betulin diacetate)
- 20777-49-5(Cyclohexanol,2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,2R,5R)-rel-)
- 89-49-6(Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate)
- 57576-09-7(Cyclohexanol,5-methyl-2-(1-methylethenyl)-, 1-acetate, (1R,2S,5R)-)
- 6426-43-3(Taraxasteryl acetate)
- 109-17-1(Tetraethylene glycol dimethacrylate)
- 1249897-54-8(3-Chloro-n-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine)
Fournisseurs recommandés
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
